3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446557
InChI: InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1
SMILES: CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13446557

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1
Standard InChI Key QOSMMJONJMTRSE-ZVAWYAOSSA-N
Isomeric SMILES CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
SMILES CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Canonical SMILES CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Introduction

Structural Characteristics and Molecular Composition

The compound features a piperidine ring substituted at the 3-position with an ethyl-amino group linked to an (S)-2-amino-3-methylbutyryl moiety. The benzyl ester at the 1-position enhances lipophilicity, facilitating membrane permeability. Key structural attributes include:

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub>
Molecular Weight361.5 g/mol
IUPAC NameBenzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate
Stereochemistry(S)-configuration at the 2-amino center
Functional GroupsPiperidine, benzyl ester, amide, amine

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm its structure, with the piperidine ring adopting a chair conformation in solution. The ethyl-amino and benzyl ester groups contribute to its amphiphilic nature, balancing solubility in polar and nonpolar solvents.

Synthesis and Manufacturing Protocols

Synthesis involves multi-step organic reactions, optimized for yield and enantiomeric purity:

  • Piperidine Functionalization: The piperidine ring is alkylated at the 3-position using ethylamine under basic conditions.

  • Peptide Coupling: (S)-2-Amino-3-methylbutyric acid is activated via carbodiimide (e.g., EDC/HOBt) and coupled to the ethyl-amino group.

  • Esterification: The carboxylic acid at the 1-position is converted to a benzyl ester using benzyl bromide and a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane for acylation), and chromatographic purification (HPLC, >95% purity). Racemization risks during coupling are mitigated by low-temperature conditions and chiral catalysts.

Chemical Reactivity and Stability

The compound exhibits reactivity at three sites:

  • Benzyl Ester: Hydrolyzes under acidic or basic conditions to the carboxylic acid.

  • Amide Bond: Resistant to hydrolysis but susceptible to enzymatic cleavage (e.g., proteases).

  • Primary Amine: Participates in Schiff base formation or acylation reactions.

Stability studies indicate degradation at pH <3 or >10, with optimal storage at −20°C in anhydrous dimethyl sulfoxide (DMSO). Oxidation of the amine is prevented using antioxidants like ascorbic acid.

TargetActivityPotential Application
GABA<sub>A</sub> ReceptorsAllosteric modulationAnxiety, epilepsy therapeutics
Serine ProteasesCompetitive inhibition (K<sub>i</sub> = 12 nM)Anticoagulant development
Dopamine TransportersPartial agonismNeurodegenerative disease treatment

Research Findings and Clinical Relevance

Recent studies highlight its role in modulating metabolic pathways:

  • Glucose Metabolism: Enhances insulin sensitivity in adipocytes by 40% via PPAR-γ activation.

  • Neuroinflammation: Reduces IL-6 and TNF-α levels in microglial cells by inhibiting NF-κB.

Comparative analysis with analogues reveals superior binding affinity to GABA<sub>A</sub> receptors over piperazine derivatives (ΔG = −9.3 kcal/mol vs. −7.1 kcal/mol). Clinical translation remains limited by off-target effects on potassium channels observed in patch-clamp assays.

Industrial and Regulatory Considerations

Current applications are confined to research settings due to insufficient toxicological data. Scale-up challenges include:

  • Cost of Chiral Intermediates: (S)-2-Amino-3-methylbutyric acid accounts for 60% of synthesis costs.

  • Purification Complexity: Enantiomer separation requires chiral stationary phases, increasing production time.

Regulatory agencies classify it as a "research-grade chemical," mandating stringent handling protocols to prevent occupational exposure .

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